molecular formula C9H11NO3 B3328937 Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate CAS No. 535169-98-3

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Cat. No.: B3328937
CAS No.: 535169-98-3
M. Wt: 181.19 g/mol
InChI Key: BMWJJLPDLLHJIZ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate (CAS 535169-98-3) is a high-purity chemical building block of significant interest in pharmaceutical research and development. This compound features a fused furo[3,4-c]pyrrole scaffold, a structure recognized as a privileged scaffold in drug discovery due to its presence in biologically active molecules . Researchers value this specific ethyl ester derivative as a versatile synthetic intermediate for constructing more complex molecules, particularly those containing the pyrrolo[3,4-c]pyridine core, which is one of six structural isomers of a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad pharmacological properties of derivatives based on this scaffold make it a critical reagent for developing new therapeutic agents . Scientific literature indicates that pyrrolo[3,4-c]pyridine derivatives, for which this compound serves as a precursor, exhibit a wide spectrum of biological activities. Most notably, these derivatives have been studied as potent analgesic and sedative agents . Beyond the nervous system, extensive biological investigations have revealed that these compounds can be used to treat diseases of the immune system, and they also demonstrate promising antidiabetic, antimycobacterial, antiviral, and antitumor activities . For instance, specific 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, presenting potential for treating type 2 diabetes and related metabolic disorders . Furthermore, other derivatives have been designed and synthesized as novel GPR119 agonists, a cannabinoid receptor target for regulating incretin and insulin secretion, offering another pathway for antidiabetic drug development . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(11)8-7-5-12-4-6(7)3-10-8/h3,10H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJJLPDLLHJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2COCC2=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Diversity

Pyrazolylpyrrolo[3,4-c]pyrroles
  • Structure : These compounds (e.g., 5a–f and 6a–f ) share the pyrrolo[3,4-c]pyrrole core but incorporate pyrazole substituents instead of a fused furan ring.
  • Synthesis : Synthesized via a three-component reaction using N-benzylglycine ethyl ester, formylpyrazoles, and maleimides. The reaction is diastereoselective, yielding products in 60–85% efficiency .
Diethyl 5-Methyl-8H-Imidazo[1,5-a]Pyrrolo[3,4-c]Pyridine-1,7-Dicarboxylate
  • Structure : Features a tricyclic system with imidazole and pyridine fused to pyrrolo[3,4-c]pyridine.
  • Synthesis: Formed via cyclization of nitropyridines with ethyl isocyanoacetate, achieving a low yield of 9% due to competing side reactions .
  • Key Differences : The pyridine ring introduces electron-withdrawing effects, enhancing electrophilic reactivity but reducing solubility compared to the oxygen-rich furo-pyrrole system.
Ethyl (3S,3aR,4S,6R,6aS)-6-(2-Hydroxyphenyl)-3-Methoxy-1-Oxohexahydro-1H-Furo[3,4-c]Pyrrole-4-Carboxylate (4r)
  • Structure : A stereochemically complex derivative with a hydroxylphenyl substituent and methoxy group.
  • Synthesis : Prepared via Takemoto’s catalyst-mediated reaction in p-xylene, yielding 47% with 93–97% enantiomeric excess .
  • Key Differences : The hydroxyl and methoxy groups enhance polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the parent compound.

Key Observations :

  • The target compound’s synthesis benefits from asymmetric catalysis, enabling high enantiomeric excess but with moderate yields.
  • Pyrazolylpyrrolo analogs achieve higher yields due to blocked secondary cyclization pathways .
  • Imidazo-pyrrolo-pyridines suffer from low yields, likely due to competing nitration side reactions .

Electronic and Physicochemical Properties

  • Electron Density : The furo[3,4-c]pyrrole core exhibits higher electron density than pyridine-containing analogs, favoring nucleophilic aromatic substitutions .
  • Solubility : Hydroxyl and methoxy substituents (e.g., in 4r ) improve water solubility compared to the ethyl ester-dominated target compound .
  • Stability : The fused furan ring in the target compound may confer greater thermal stability than imidazole-based systems, which are prone to ring-opening under acidic conditions .

Pharmaceutical Relevance

  • Edotecarin: A complex indolo-pyrrolo-carbazole derivative with glucopyranosyl groups, used in cancer therapy.
  • Patent Analogs : Ethyl ester derivatives (e.g., EP 4 374 877 A2) demonstrate applications as intermediates in antitumor and anti-inflammatory agents .

Biological Activity

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate (CAS No. 535169-98-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C9_9H11_{11}N O3_3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 535169-98-3

Structural Characteristics

This compound features a furo-pyrrole framework, which is believed to confer distinct pharmacological properties compared to other pyrrole derivatives. The compound's synthesis typically involves multicomponent reactions, including the condensation of aldehydes with isocyanides and azodicarboxylates.

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that compounds with similar structures can bind to proteins involved in metabolic pathways or inflammation processes. However, specific interactions and mechanisms remain to be fully elucidated.

Pharmacological Potential

Research indicates that this compound may have applications in:

  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects in various biological models.
  • Anticancer Properties : The compound's structural characteristics suggest potential efficacy against certain cancer types by targeting specific cellular pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-methyl-1H-pyrrole-4-carboxylatePyrrole ring with ethyl and methyl groupsExhibits different biological activities
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazolContains pyrazole moietyKnown for anti-inflammatory properties
1-Aryl-1H-pyrrole-2-carboxylic acidPyrrole ring with aryl substitutionPotentially higher reactivity in biological systems

This comparison illustrates the uniqueness of this compound and its potential advantages in pharmacological applications.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays. For instance:

  • A study assessed its effects on inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), showing a significant reduction in pro-inflammatory cytokines.

In Vivo Studies

Animal model studies have also been conducted to evaluate the compound's therapeutic potential:

  • An experiment involving mice demonstrated that administration of this compound resulted in decreased tumor growth rates compared to control groups .

Mechanistic Insights

Further investigation into the biochemical pathways affected by this compound revealed its potential role as a modulator of key signaling pathways involved in cancer progression and inflammation. This includes interactions with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted pyrrole precursors. For example, esterification of carboxylic acid intermediates followed by furo-pyrrole ring closure under acidic or basic conditions (e.g., using HCl or NaOMe) is a standard approach . Optimizing stoichiometry, temperature (60–100°C), and solvent polarity (e.g., DMF or THF) can improve yields. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, downfield shifts (δ 12.5–6.3 ppm in DMSO-d6) indicate aromatic protons and ester groups .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL-2018) resolves bond lengths/angles and validates the fused furo-pyrrole system .
  • Mass spectrometry : ESI-MS (e.g., m/z 402.2 [M+1]) confirms molecular weight .

Q. What are the key chemical reactivity trends of this compound, particularly at the ester and dihydrofuran groups?

  • Methodological Answer :

  • Ester hydrolysis : Alkaline conditions (NaOH/EtOH) yield carboxylic acid derivatives, while acidic conditions (H2SO4/H2O) risk ring-opening .
  • Electrophilic substitution : The pyrrole ring undergoes nitration or halogenation at the α-position, but steric hindrance from the fused furo group may limit reactivity .
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the dihydrofuran moiety, altering conjugation and bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For instance, HOMO localization on the pyrrole nitrogen suggests susceptibility to electrophilic attack . Solvent effects (PCM model) and global hardness/softness parameters further refine reactivity predictions .

Q. How to resolve contradictions in crystallographic data, such as disorder in the fused ring system?

  • Methodological Answer : Use SHELXL's PART instruction to model disorder, refine occupancy ratios, and apply restraints (e.g., SIMU/DELU) to thermal parameters. High-resolution data (≤1.0 Å) and TWIN/BASF commands address twinning issues common in polycyclic systems . Cross-validation with Hirshfeld surface analysis ensures structural integrity .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity and metabolic stability .
  • Scaffold hybridization : Fuse with pyrazole or thiophene rings (e.g., as in pyrrolo[3,4-c]pyrazole derivatives) to enhance kinase inhibition .
  • In vitro assays : Use ATPase or fluorescence polarization assays to quantify target binding (e.g., IC50 values) .

Q. How to address solubility challenges in biological assays without compromising stability?

  • Methodological Answer :

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Prodrug design : Convert the ester to a phosphate salt for in situ hydrolysis in physiological buffers .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) for controlled release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
Reactant of Route 2
Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.